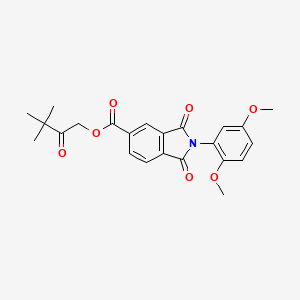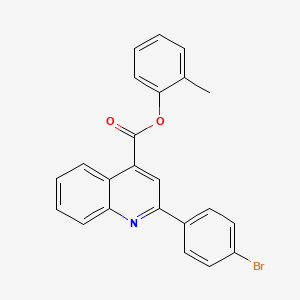![molecular formula C15H27N7O8 B12464953 3-[2-(2-Amino-5-carbamimidamidopentanamido)acetamido]-3-[(1-carboxy-2-hydroxyethyl)carbamoyl]propanoic acid](/img/structure/B12464953.png)
3-[2-(2-Amino-5-carbamimidamidopentanamido)acetamido]-3-[(1-carboxy-2-hydroxyethyl)carbamoyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arg-gly-asp-ser, also known as arginylglycylaspartic acid-serine, is a tetrapeptide composed of the amino acids arginine, glycine, aspartic acid, and serine. This peptide sequence is recognized for its role in cell adhesion, particularly in binding to integrin receptors on the cell surface. It is a key component in the extracellular matrix and plays a significant role in various biological processes, including cell migration, proliferation, and differentiation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of arg-gly-asp-ser typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the C-terminal amino acid (serine) to a solid resin. Subsequent amino acids (aspartic acid, glycine, and arginine) are added one by one through a series of coupling and deprotection steps. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
In an industrial setting, the production of arg-gly-asp-ser can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity of the final product .
化学反应分析
Types of Reactions
Arg-gly-asp-ser can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other residues to modify its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving arg-gly-asp-ser include:
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various amino acid derivatives and coupling agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds .
科学研究应用
Arg-gly-asp-ser has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Industry: Utilized in the development of biomaterials and tissue engineering scaffolds.
作用机制
The primary mechanism of action of arg-gly-asp-ser involves its binding to integrin receptors on the cell surface. This interaction triggers a cascade of intracellular signaling pathways that regulate various cellular processes, including adhesion, migration, and proliferation. The peptide’s ability to bind to integrins is mediated by its specific amino acid sequence, which mimics the natural ligands of these receptors .
相似化合物的比较
Similar Compounds
Gly-arg-gly-asp-ser-pro: Another integrin-binding peptide with similar cell adhesion properties.
Gly-ala-val-ser-thr-ala: A peptide with different biological activities but also involved in cell adhesion.
Uniqueness
Arg-gly-asp-ser is unique in its high affinity and specificity for integrin receptors, making it a valuable tool in both research and therapeutic applications. Its ability to modulate cell adhesion and signaling pathways distinguishes it from other peptides with similar sequences .
属性
IUPAC Name |
3-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[(1-carboxy-2-hydroxyethyl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N7O8/c16-7(2-1-3-19-15(17)18)12(27)20-5-10(24)21-8(4-11(25)26)13(28)22-9(6-23)14(29)30/h7-9,23H,1-6,16H2,(H,20,27)(H,21,24)(H,22,28)(H,25,26)(H,29,30)(H4,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRFRJQMBSBXGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N7O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide](/img/structure/B12464890.png)
![2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12464898.png)

![2-{4-[(4-chlorobenzyl)oxy]phenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12464918.png)

![2-methoxy-N-[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]benzamide](/img/structure/B12464922.png)
![ethyl 4-{[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate](/img/structure/B12464930.png)
![6,6-dimethyl-3-({2-oxo-2-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethyl}sulfanyl)-1,6-dihydro-1,2,4-triazin-5(4H)-one](/img/structure/B12464933.png)

![2-[4-(dipropylamino)-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-2-yl]-1-phenylethanone](/img/structure/B12464961.png)
